5-Acetyl-5-methyl-2-phenyl-1,3-oxazol-4-one
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Overview
Description
5-Acetyl-5-methyl-2-phenyl-1,3-oxazol-4-one is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-5-methyl-2-phenyl-1,3-oxazol-4-one can be achieved through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor . Another method includes the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes in the presence of a quaternary ammonium hydroxide ion exchange resin .
Industrial Production Methods
Industrial production of this compound typically involves the optimization of the above-mentioned synthetic routes to achieve high yields and purity. The use of ionic liquids as solvents has been reported to improve the efficiency and recyclability of the reaction medium .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-5-methyl-2-phenyl-1,3-oxazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Reagents like iodine and copper nitrate are commonly used.
Reduction: Hydrogenation using palladium catalysts is a typical method.
Substitution: Palladium-catalyzed arylation using phosphine ligands is a common approach.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the oxazole ring .
Scientific Research Applications
5-Acetyl-5-methyl-2-phenyl-1,3-oxazol-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Acetyl-5-methyl-2-phenyl-1,3-oxazol-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Similar in structure but contain sulfur instead of oxygen.
Imidazoles: Contain two nitrogen atoms in the ring.
Indoles: Have a fused benzene ring and nitrogen-containing five-membered ring.
Uniqueness
5-Acetyl-5-methyl-2-phenyl-1,3-oxazol-4-one is unique due to its specific substitution pattern and the presence of both acetyl and methyl groups on the oxazole ring. This makes it a versatile intermediate for various chemical transformations and applications .
Properties
CAS No. |
18354-41-1 |
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Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
5-acetyl-5-methyl-2-phenyl-1,3-oxazol-4-one |
InChI |
InChI=1S/C12H11NO3/c1-8(14)12(2)11(15)13-10(16-12)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
HSBDGZQNCJTJMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(C(=O)N=C(O1)C2=CC=CC=C2)C |
Origin of Product |
United States |
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